molecular formula C11H16BrCl2N3O B12302641 4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride

4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride

Cat. No.: B12302641
M. Wt: 357.07 g/mol
InChI Key: RDRDRMBIVKFSEN-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride typically involves the reaction of 6-bromopyridine with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate as an intermediate . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as chiral phosphoric acids .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H16BrCl2N3O

Molecular Weight

357.07 g/mol

IUPAC Name

4-(6-bromopyridin-2-yl)piperidine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C11H14BrN3O.2ClH/c12-9-3-1-2-8(15-9)11(10(13)16)4-6-14-7-5-11;;/h1-3,14H,4-7H2,(H2,13,16);2*1H

InChI Key

RDRDRMBIVKFSEN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=NC(=CC=C2)Br)C(=O)N.Cl.Cl

Origin of Product

United States

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